Cas no 923570-09-6 (2-Azetidinone, 3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)-, (3S,4R)-)

2-Azetidinone, 3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)-, (3S,4R)- structure
923570-09-6 structure
Product name:2-Azetidinone, 3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)-, (3S,4R)-
CAS No:923570-09-6
MF:C26H27NO3
MW:401.497487306595
CID:737150
PubChem ID:16067853

2-Azetidinone, 3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)-, (3S,4R)- Chemical and Physical Properties

Names and Identifiers

    • 2-Azetidinone, 3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)-, (3S,4R)-
    • (3S,4R)-3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one
    • 923570-09-6
    • DTXSID40581727
    • SCHEMBL14071287
    • Inchi: InChI=1S/C26H27NO3/c1-29-22-14-10-20(11-15-22)24-25(21-12-16-23(30-2)17-13-21)27(26(24)28)18-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-17,24-25H,6,9,18H2,1-2H3/t24-,25-/m0/s1
    • InChI Key: WBJZHMYKRNZZJZ-DQEYMECFSA-N
    • SMILES: COC1=CC=C(C=C1)C2C(N(C2=O)CCCC3=CC=CC=C3)C4=CC=C(C=C4)OC

Computed Properties

  • Exact Mass: 401.19909372g/mol
  • Monoisotopic Mass: 401.19909372g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 530
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 38.8Ų

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